(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol, also known as 1-(4-thiophen-2-ylphenyl)ethanol, is a compound characterized by its unique structure that includes a thiophene ring attached to a phenyl group. The compound's molecular formula is with a molecular weight of approximately 202.27 g/mol. It is classified under alcohols due to the presence of a hydroxyl (-OH) group.
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is classified as an organic compound, specifically a phenolic compound due to the presence of the hydroxyl group attached to a phenyl ring. It falls under the category of thiophene derivatives, which are known for their diverse biological activities.
The synthesis of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol can be achieved through several methods:
The reaction conditions often involve specific solvents (e.g., toluene or dioxane), catalysts (e.g., palladium), and temperature control to optimize yield and selectivity. The purity of the final product can be confirmed through techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular structure of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol features:
The structural formula can be represented as follows:
The compound has notable stereochemistry due to the presence of the chiral center at the ethanolic carbon.
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves interactions with biological targets such as enzymes or receptors. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group may participate in hydrogen bonding or ionic interactions with polar residues.
Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including anti-inflammatory and anticancer properties . Further studies are necessary to elucidate specific targets and pathways affected by this compound.
Key physical properties include:
Chemical properties include:
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol has potential applications in various fields:
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol represents a valuable chiral building block in pharmaceutical synthesis, particularly for GPR88-targeting compounds implicated in CNS disorders [2] [4]. Its stereoselective synthesis employs three principal methodologies:
Chemoenzymatic Deracemization: A sequential lipase resolution/Mitsunobu inversion protocol enables efficient access to the (R)-enantiomer. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 1-[4-(thiophen-2-yl)phenyl]ethanol via hydrolysis or transesterification, yielding the (S)-alcohol intermediate with high enantiomeric excess. Subsequent Mitsunobu reaction with p-nitrobenzoic acid, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) inverts the configuration to deliver the target (R)-alcohol [3] [6]. This approach typically achieves >98% ee and 80-85% overall yield [3].
Asymmetric Ketone Reduction: Prochiral ketone 1-[4-(thiophen-2-yl)phenyl]ethanone undergoes enantioselective reduction using chiral catalysts. Ru(II)-(S)-BINAP complexes demonstrate exceptional performance in hydrogenation, affording the (R)-alcohol with 95-99% ee under mild conditions (25-50°C, 50-100 psi H₂) [2]. Borane-mediated reductions catalyzed by Corey-Bakshi-Shibata (CBS) catalysts provide complementary access, yielding the (R)-isomer with comparable enantioselectivity (90-98% ee) at ambient temperature [2].
Chiral Pool Utilization: Asymmetric synthesis leverages (R)-propylene oxide as a chiral template. Regioselective ring opening of the epoxide with 4-(thiophen-2-yl)phenylmagnesium bromide, catalyzed by Cu(OTf)₂ and a chiral bisoxazoline ligand, installs the desired stereochemistry, yielding the target alcohol with 92% ee after hydrolysis [5].
Table 1: Comparative Enantioselective Synthetic Routes
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
CAL-B Hydrolysis/Mitsunobu | CAL-B, DIAD/PPh₃, p-NO₂BzOH | >98 | 80-85 | High stereocontrol, deracemization |
Ru-(S)-BINAP Hydrogenation | [RuCl₂((S)-binap)]₂, NEt₃ | 95-99 | 90-95 | High atom economy, mild conditions |
CBS Borane Reduction | (R)-CBS catalyst, BH₃·THF | 90-98 | 85-92 | No specialized equipment required |
Chiral Epoxide Opening | (R)-propylene oxide, Cu(OTf)₂ | 92 | 75-80 | Access to stereodefined intermediates |
Catalytic asymmetric reduction of the prochiral ketone precursor offers the most atom-economical route to (R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol. Key catalytic systems exhibit distinct mechanistic profiles:
Transition Metal Catalysis: Ru(II)-diphosphine complexes (e.g., Ru-XylBINAP/SYNPHOS) operate via outer-sphere hydride transfer. The chiral environment provided by the diphosphine ligand dictates facial selectivity during hydride delivery to the ketone carbonyl. Optimized conditions (0.5 mol% catalyst, 50°C, 20 bar H₂ in iPrOH) achieve near-quantitative conversion and >99% ee for the (R)-alcohol. The thiophene ring's moderate electron donation enhances substrate coordination without catalyst poisoning [2].
Organocatalytic Reduction: CBS oxazaborolidines enable an inner-sphere reduction mechanism. Catalyst activation by borane generates a chiral Lewis acid complex that coordinates the ketone oxygen. Hydride transfer from boron occurs via a six-membered transition state, where the phenyl-thiophene moiety occupies a pseudo-equatorial position, minimizing steric repulsion and favoring (R)-alcohol formation. Catalyst loadings of 5-10 mol% in toluene at -20°C to 25°C afford 92-98% ee [2].
Biocatalytic Reduction: Engineered alcohol dehydrogenases (ADHs) from Lactobacillus brevis (LBADH) or Rhodococcus erythropolis (READH) provide exceptional stereoselectivity (E > 200). NADPH-dependent reduction proceeds in aqueous-organic biphasic systems (e.g., phosphate buffer/IPAc) with cofactor recycling using glucose dehydrogenase (GDH). This system achieves 99% ee (R) and 90% yield at 100 g/L substrate loading. The heteroaromatic thiophene group exhibits excellent biocompatibility without enzyme inhibition [6].
Table 2: Performance of Catalytic Asymmetric Reduction Systems
Catalyst Type | Representative Catalyst | Temperature | ee (R, %) | TON | TOF (h⁻¹) |
---|---|---|---|---|---|
Ru-Diphosphine Complex | Ru-(S)-XylBINAP | 50°C | >99 | 1,800 | 150 |
CBS Oxazaborolidine | (R)-CBS (MeO-CBS) | -20°C | 98 | 19 | 4 |
Alcohol Dehydrogenase | LBADH- mutant A96T | 30°C | 99 | >1,000 | 80 |
The strategic choice between Mitsunobu inversion and enzymatic resolution hinges on reaction economics, stereochemical requirements, and scalability:
Enzymatic Resolution: CAL-B-mediated transesterification of racemic 1-[4-(thiophen-2-yl)phenyl]ethanol with vinyl acetate in MTBE (0.1M, 25°C) selectively acylates the (S)-enantiomer. This affords the (S)-acetate (ee >99%) and leaves the desired (R)-alcohol (ee 98%) at 48-50% conversion. Critical limitations include the inherent 50% maximum yield of the (R)-alcohol and stringent dependence on enzyme loading (optimized at 12-20 mg CAL-B/mmol substrate) to maintain high enantioselectivity [3] [6]. Suboptimal enzyme quantities cause dramatic E-value drops from >500 to <100 due to non-selective background hydrolysis [6].
Mitsunobu-Inversion Protocol: This deracemization strategy overcomes the yield limitation of kinetic resolution. Following enzymatic acylation of the (S)-alcohol (45-50% conversion), the unreacted (R)-alcohol undergoes stereoinversion via Mitsunobu esterification with p-nitrobenzoic acid/DIAD/PPh₃. Subsequent hydrolysis of the ester delivers the (R)-alcohol in 70-83% overall yield and 89-99% ee [1] [3]. Silver(I) additives (AgOAc, 0.2 equiv) significantly accelerate the substitution step, reducing reaction times from 24h to 2h while maintaining 98% ee and 85% yield for the (R)-acetate [1].
Operational Considerations: While enzymatic resolution operates under mild conditions (ambient temperature, aqueous/organic biphasic systems), it generates stoichiometric byproducts (acetaldehyde from vinyl acetate). The Mitsunobu reaction requires stoichiometric phosphine and azodicarboxylate, generating hydrazine and phosphine oxide wastes. Process economics favor enzymatic approaches at small scale, while Mitsunobu-based deracemization proves superior for multi-gram synthesis due to higher net yields despite marginally higher reagent costs [1] [3] [6].
Scalable synthesis of (R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol requires optimization of cost drivers and throughput:
Catalyst Engineering and Recycling: Immobilization of CAL-B on epoxy-functionalized acrylic resin (Novozym 435) enhances operational stability, enabling 10 reaction cycles in enzymatic resolutions with <10% activity loss. For asymmetric hydrogenation, Ru/(S)-DTBM-SEGPHOS catalysts immobilized on sulfonated polystyrene exhibit sustained activity (>500 TON) over 5 batches in fixed-bed reactors [2] [6].
Silver-Catalyzed Mitsunobu Substitution: Replacing stoichiometric Mitsunobu reagents with catalytic AgNO₃ (0.1 equiv) and excess NaOAc (3 equiv) in DMF dramatically reduces costs while achieving comparable yields (82%) and ee (97%) for the (R)-acetate. This modified protocol minimizes phosphine oxide waste and facilitates product isolation [1].
Solvent and Process Optimization: Biphasic systems (t-BuOMe/phosphate buffer, 4:1) replace hazardous ethereal solvents in enzymatic resolutions, improving safety profile. Continuous flow hydrogenation (20 bar H₂, 50°C) using a packed-bed reactor with immobilized Ru catalyst achieves 99% conversion and >99% ee with residence times <30 minutes, significantly enhancing space-time-yield (500 g/L·h) compared to batch processes [2].
Purification Strategies: Crystallization-induced dynamic resolution (CIDR) enhances enantiopurity during workup. Crude (R)-alcohol (90% ee) dissolved in heptane/toluene (5:1) undergoes seeded crystallization at -20°C, yielding enantiopure product (>99.5% ee) in 85% recovery. This eliminates costly chromatographic purification [2].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0